

discovery and chemical properties of IN-1130

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Compound of Interest

Compound Name: *IN-1130*

Cat. No.: *B8064691*

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IN-1130: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IN-1130 is a potent and highly selective small molecule inhibitor of the transforming growth factor-beta (TGF- β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5). By targeting ALK5, **IN-1130** effectively disrupts the canonical TGF- β signaling pathway, which is implicated in a wide array of cellular processes, including fibrosis and cancer progression. This document provides an in-depth overview of the discovery, chemical properties, and mechanism of action of **IN-1130**, supported by experimental data and protocols.

Discovery and Background

IN-1130 was identified as a novel inhibitor of ALK5 and has been instrumental in elucidating the role of TGF- β signaling in various pathological conditions. Its discovery has paved the way for investigating ALK5 as a therapeutic target for diseases such as renal fibrosis and metastatic breast cancer.^{[1][2]}

Chemical and Physical Properties

IN-1130 is a synthetic organic compound with the following characteristics:

Property	Value	Reference
IUPAC Name	3-[[5-(6-methylpyridin-2-yl)-4-quinoxalin-6-yl-1H-imidazol-2-yl]methyl]benzamide	[3]
Molecular Formula	C ₂₅ H ₂₀ N ₆ O	[3]
Molecular Weight	420.5 g/mol	[3]
CAS Number	868612-83-3	[3]
Canonical SMILES	<chem>CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC=CC(=C3)C(=O)N)C4=CC5=C(C=C4)N=C(C=C5)N</chem>	[4]
Solubility	Soluble in DMSO (≥10 mg/ml); Slightly soluble in Ethanol (0.1-1 mg/ml)	[4]

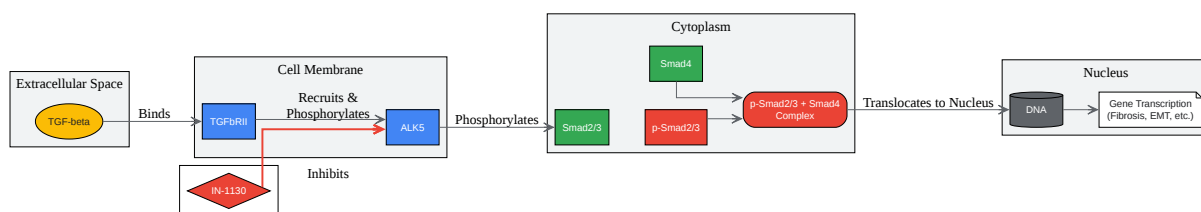
Note: A detailed, publicly available synthesis protocol for **IN-1130** has not been identified in the reviewed literature.

Mechanism of Action

IN-1130 exerts its biological effects through the selective inhibition of ALK5 kinase activity.

The TGF-β Signaling Pathway

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII). This binding recruits and activates the type I receptor, ALK5, through phosphorylation. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in cellular processes like apoptosis, extracellular matrix production, and immune responses.[5][6]



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TGF-β Signaling Pathway and **IN-1130**'s Point of Intervention.

Inhibitory Activity of IN-1130

IN-1130 demonstrates high selectivity for ALK5, as evidenced by its low nanomolar half-maximal inhibitory concentration (IC₅₀).

Target	IC ₅₀	Reference
ALK5 (Smad3 phosphorylation)	5.3 nM	[7]
ALK5 (casein phosphorylation)	36 nM	[8][7]
p38α Mitogen-Activated Protein Kinase (MAPK)	4.3 μM	[8][7]

This significant difference in IC₅₀ values highlights the selectivity of **IN-1130** for ALK5 over other kinases like p38α MAPK.

Biological Effects and Preclinical Data

IN-1130 has been shown to modulate key cellular processes that are downstream of TGF- β signaling.

Inhibition of Smad Phosphorylation and Nuclear Translocation

Treatment with **IN-1130** leads to a dose-dependent inhibition of TGF- β -induced phosphorylation of Smad2 and Smad3.[8][9] This subsequently prevents the nuclear translocation of the Smad complex, thereby blocking the transcriptional regulation of TGF- β target genes.[8]

Reversal of Epithelial-to-Mesenchymal Transition (EMT)

IN-1130 has been observed to counteract the effects of EMT, a process crucial for cancer metastasis. It restores the expression of the epithelial marker E-cadherin, which is often downregulated by TGF- β . [7]

Modulation of Matrix Metalloproteinases (MMPs)

TGF- β can induce the expression of MMPs, enzymes that degrade the extracellular matrix and facilitate cell invasion. **IN-1130** has been shown to inhibit the TGF- β -induced expression of MMPs.[7]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the therapeutic potential of **IN-1130**.

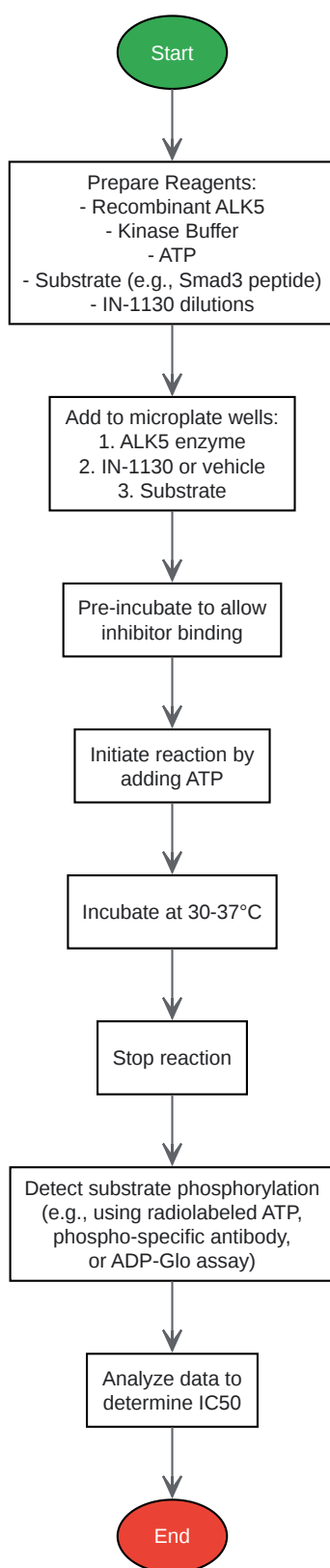
Animal Model	Disease	Dosing Regimen	Key Findings	Reference
Unilateral Ureteral Obstruction (UUO) rats	Renal Fibrosis	10-20 mg/kg/day, intraperitoneally	Reduced interstitial nephritis and fibrosis; decreased levels of TGF- β 1 mRNA, pSmad2, and α -SMA.	[1]
MMTV/c-Neu transgenic mice	Breast Cancer Lung Metastasis	40 mg/kg, 3 times per week, intraperitoneally	Inhibited breast cancer metastasis to the lungs.	
TGF- β 1-induced Peyronie's disease in rats	Peyronie's Disease	5 mg/kg per day	Decreased tunica plaque area and reversed penile curvature.	[4]

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize the activity of **IN-1130**. Specific parameters may require optimization depending on the experimental setup.

ALK5 Kinase Assay (In Vitro)

This assay measures the ability of **IN-1130** to inhibit the phosphorylation of a substrate by ALK5.



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Generalized workflow for an in vitro ALK5 kinase assay.

Western Blot for Smad Phosphorylation

This method is used to assess the levels of phosphorylated Smad2/3 in cell lysates following treatment with TGF- β and **IN-1130**.

- **Cell Culture and Treatment:** Plate cells and grow to desired confluency. Serum-starve cells overnight, then pre-treat with various concentrations of **IN-1130** for 1-2 hours. Stimulate cells with TGF- β (e.g., 10 ng/mL) for a specified time (e.g., 1 hour).
- **Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
- **Detection:** Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration/Invasion Assay (Transwell Assay)

This assay evaluates the effect of **IN-1130** on the migratory and invasive potential of cells.

- **Chamber Preparation:** For invasion assays, coat the upper surface of a Transwell insert (typically with 8 μ m pores) with a basement membrane extract (e.g., Matrigel). For migration assays, no coating is needed.
- **Cell Seeding:** Resuspend cells in serum-free media and seed them into the upper chamber of the Transwell insert.
- **Treatment:** Add **IN-1130** to the upper chamber with the cells.

- Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Incubation: Incubate for 16-48 hours to allow for cell migration/invasion.
- Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet. Count the stained cells under a microscope.

Conclusion

IN-1130 is a valuable research tool and a promising therapeutic candidate due to its potent and selective inhibition of ALK5. Its ability to modulate the TGF- β signaling pathway has been demonstrated in a variety of in vitro and in vivo models, highlighting its potential for the treatment of fibrotic diseases and cancer. Further research and development are warranted to fully explore the clinical utility of **IN-1130** and other ALK5 inhibitors.

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